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molecular formula C8H4Cl2N2 B050164 2,6-Dichloroquinoxaline CAS No. 18671-97-1

2,6-Dichloroquinoxaline

Cat. No. B050164
M. Wt: 199.03 g/mol
InChI Key: WFOKVKYNVKVWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582526

Procedure details

45 g of 2-hydroxy-6-chloroquinoxaline are treated in a sulphonation flask with 100 ml of phosphorus oxychloride. The mixture is stirred at reflux temperature for 20 minutes. The excess phosphorus oxychloride is thereupon distilled off and the residue is treated with 500 ml of ice-water. The product obtained is filtered off and washed with water until it is neutral. By crystallization from ethanol/water there is obtained 2,6-dichloroquinoxaline of melting point 152° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC1=NC2=CC=C(C=C2N=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 minutes
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorus oxychloride is thereupon distilled off
ADDITION
Type
ADDITION
Details
the residue is treated with 500 ml of ice-water
CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until it
CUSTOM
Type
CUSTOM
Details
By crystallization from ethanol/water there

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2N=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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